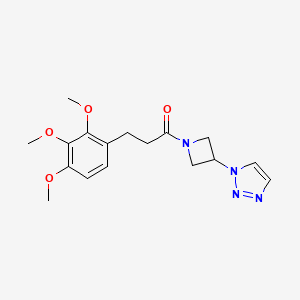
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a synthetic organic compound characterized by its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Target Interactions
The biological activity of the compound is largely attributed to the presence of the 1,2,3-triazole ring , which is known for its ability to form hydrogen bonds with various biological targets. This structural feature enhances its binding affinity to enzymes and receptors, potentially modulating their activity and influencing cellular processes.
Biochemical Pathways
Compounds containing a triazole ring have been implicated in the modulation of several biochemical pathways. The interactions can lead to alterations in signal transduction pathways that are crucial for cell proliferation and apoptosis. The specific pathways affected by this compound are still under investigation but may include those involved in cancer progression and inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives with a triazole structure exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with similar triazole-containing compounds showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic application in oncology .
Anti-inflammatory Activity
The compound's structural elements also suggest potential anti-inflammatory effects:
- Cytokine Modulation : Studies indicate that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This modulation could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of triazole-based compounds for their anticancer properties. The study found that the compound exhibited a dose-dependent inhibition of cell proliferation in various cancer cell lines. The authors attributed this effect to its ability to induce cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of similar compounds. The findings revealed that treatment with these compounds significantly reduced inflammation markers in a mouse model of arthritis. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Structural Feature | Modification Impact | Biological Activity |
|---|---|---|
| Triazole Ring | Enhances binding affinity | Increased anticancer activity |
| Azetidine Moiety | Alters pharmacokinetics | Improved bioavailability |
| Trimethoxyphenyl Group | Modulates receptor interactions | Enhanced anti-inflammatory effects |
特性
IUPAC Name |
1-[3-(triazol-1-yl)azetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-14-6-4-12(16(24-2)17(14)25-3)5-7-15(22)20-10-13(11-20)21-9-8-18-19-21/h4,6,8-9,13H,5,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNTCUWVRVSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













